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molecular formula C14H7BrFNO B581126 2-(3-Bromobenzoyl)-6-fluorobenzonitrile CAS No. 1227162-77-7

2-(3-Bromobenzoyl)-6-fluorobenzonitrile

Cat. No. B581126
M. Wt: 304.118
InChI Key: ZPKCITAJMBTYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030500B2

Procedure details

A solution of copper(I) cyanide (4.70 g, 52.50 mmol) and lithium bromide (2.63 mL, 105.00 mmol) in THF (65 mL) was added to (2-cyano-3-fluorophenyl)zinc(II) iodide (100 mL, 50 mmol) at −78° C. under an argon atmosphere. The mixture was stirred at r.t. for 1 h and then cooled to −78° C. 3-Bromobenzoyl chloride (6.94 mL, 52.50 mmol) was added dropwise and the mixture was stirred at r.t. for 4 h. NH4Cl (50 mL, sat aq) was added followed by water (50 mL). The THF was removed in vacuo and the aqueous residue was diluted with water (100 mL) and DCM (150 mL). A precipitate was filtered off and the filtrate was added to a separation funnel. The organic layer was separated and the water phase extracted with DCM (100 mL). The combined organics were washed with brine (150 mL), dried over MgSO4, concentrated and purified on a silica gel column eluted with DCM to give the title compound (13.37 g, 88% yield): MS (ES+) m/z 304, 306 [M+H]+.
Name
copper(I) cyanide
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
2.63 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
6.94 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[Cu]C#N.[Br-].[Li+].[I-].[C:7]([C:9]1[C:14]([F:15])=[CH:13][CH:12]=[CH:11][C:10]=1[Zn+])#[N:8].[Br:17][C:18]1[CH:19]=[C:20]([CH:24]=[CH:25][CH:26]=1)[C:21](Cl)=[O:22].[NH4+].[Cl-]>C1COCC1.O>[Br:17][C:18]1[CH:19]=[C:20]([CH:24]=[CH:25][CH:26]=1)[C:21]([C:10]1[CH:11]=[CH:12][CH:13]=[C:14]([F:15])[C:9]=1[C:7]#[N:8])=[O:22] |f:1.2,3.4,6.7|

Inputs

Step One
Name
copper(I) cyanide
Quantity
4.7 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
2.63 mL
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
100 mL
Type
reactant
Smiles
[I-].C(#N)C1=C(C=CC=C1F)[Zn+]
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.94 mL
Type
reactant
Smiles
BrC=1C=C(C(=O)Cl)C=CC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at r.t. for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The THF was removed in vacuo
ADDITION
Type
ADDITION
Details
the aqueous residue was diluted with water (100 mL) and DCM (150 mL)
FILTRATION
Type
FILTRATION
Details
A precipitate was filtered off
ADDITION
Type
ADDITION
Details
the filtrate was added to a separation funnel
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the water phase extracted with DCM (100 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on a silica gel column
WASH
Type
WASH
Details
eluted with DCM

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)C2=C(C#N)C(=CC=C2)F)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 13.37 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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